An In-depth Technical Guide to 4,6-Dichloronicotinamide: Current Knowledge and Future Directions
An In-depth Technical Guide to 4,6-Dichloronicotinamide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloronicotinamide, a halogenated derivative of the essential B vitamin nicotinamide, presents a scaffold of interest for medicinal chemistry and drug development. While its precise chemical and biological properties are not extensively documented in publicly available literature, this guide synthesizes the current understanding of its structure, offers a plausible synthetic route, and explores the potential biological activities based on related compounds. The significant gaps in the experimental data for 4,6-Dichloronicotinamide highlight the need for further research to fully characterize this compound and unlock its potential therapeutic applications.
Chemical Identity and Structure
4,6-Dichloronicotinamide is a pyridinecarboxamide characterized by the presence of two chlorine atoms at positions 4 and 6 of the pyridine ring. The amide group is located at position 3.
Table 1: Chemical Identifiers and Basic Properties of 4,6-Dichloronicotinamide
| Property | Value | Source |
| CAS Number | 70593-57-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₄Cl₂N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 191.01 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | 4,6-dichloropyridine-3-carboxamide | --INVALID-LINK-- |
| SMILES | NC(=O)C1=CN=C(Cl)C=C1Cl | --INVALID-LINK-- |
| InChIKey | IQVYHPUXNYVYFW-UHFFFAOYSA-N | --INVALID-LINK-- |
Below is a 2D representation of the chemical structure of 4,6-Dichloronicotinamide.
Caption: 2D structure of 4,6-Dichloronicotinamide.
Physicochemical Properties
Table 2: Physicochemical Properties of 4,6-Dichloronicotinic Acid (Precursor)
| Property | Value | Source |
| Melting Point | 158-160 °C | --INVALID-LINK-- |
| Boiling Point | 337.0±37.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water. | --INVALID-LINK--, --INVALID-LINK-- |
It is anticipated that 4,6-Dichloronicotinamide would be a solid at room temperature with limited solubility in water, and likely soluble in polar organic solvents such as DMSO and DMF.
Synthesis
A definitive, detailed experimental protocol for the synthesis of 4,6-Dichloronicotinamide is not available in the reviewed literature. However, a plausible and common method for its preparation would involve a two-step process starting from 4,6-dichloronicotinic acid.
Proposed Synthetic Pathway
The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.
Caption: Proposed synthesis of 4,6-Dichloronicotinamide.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-Dichloronicotinoyl Chloride
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To a solution of 4,6-dichloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
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The reaction mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
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The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4,6-Dichloronicotinamide
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The crude 4,6-dichloronicotinoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, THF).
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The solution is cooled in an ice bath.
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An excess of a concentrated aqueous solution of ammonia (NH₄OH) or anhydrous ammonia gas is slowly added to the cooled solution with vigorous stirring.
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The reaction is typically allowed to warm to room temperature and stirred for several hours.
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The resulting solid is collected by filtration, washed with water to remove any ammonium salts, and then dried to afford 4,6-Dichloronicotinamide.
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Further purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Characterization (Predicted)
While no experimental spectra for 4,6-Dichloronicotinamide have been found, the expected spectroscopic features can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data for 4,6-Dichloronicotinamide
| Technique | Predicted Features |
| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. - A broad singlet corresponding to the -NH₂ protons of the amide group. The chemical shift of this peak would be dependent on the solvent and concentration. |
| ¹³C NMR | - Six distinct signals are expected for the six carbon atoms. - The carbonyl carbon of the amide will appear downfield (δ ~160-170 ppm). - The four carbon atoms of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbons attached to chlorine atoms shifted downfield. |
| IR Spectroscopy | - N-H stretching vibrations of the primary amide in the region of 3100-3500 cm⁻¹ (typically two bands for a primary amide). - A strong C=O stretching vibration of the amide group around 1650-1690 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 192 and M+4 peak at m/z 194 with relative intensities of approximately 6:9:3). - Fragmentation may involve the loss of the amide group (-NH₂) or the carbonyl group (CO). |
Potential Biological Activity
Specific biological activity and signaling pathway data for 4,6-Dichloronicotinamide are not available. However, the broader class of nicotinamide derivatives has been investigated for various therapeutic applications.
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Antimicrobial and Antifungal Activity: Substituted nicotinamides have shown promise as antibacterial and antifungal agents. The presence of halogen atoms can sometimes enhance this activity. Therefore, it is plausible that 4,6-Dichloronicotinamide may exhibit antimicrobial or antifungal properties. Further screening against a panel of bacterial and fungal strains would be required to validate this.
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Cytotoxic Activity: Some halogenated organic compounds exhibit cytotoxic effects against cancer cell lines. The mechanism of action could involve various pathways, including the inhibition of key enzymes or the induction of apoptosis. Investigating the cytotoxic potential of 4,6-Dichloronicotinamide against a panel of cancer cell lines could be a valuable area of research.
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Enzyme Inhibition: As a derivative of nicotinamide, a key component of the coenzyme NAD⁺, 4,6-Dichloronicotinamide could potentially interact with NAD⁺-dependent enzymes. However, the bulky and electron-withdrawing chlorine atoms might significantly alter its binding affinity and activity compared to the parent molecule.
Future Research and Conclusion
4,6-Dichloronicotinamide remains a largely uncharacterized compound with potential for further scientific investigation. The immediate research priorities should focus on:
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Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques to confirm its structure and purity. This includes obtaining and interpreting its NMR, IR, and mass spectra, as well as determining its melting point and solubility in various solvents.
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Biological Screening: A comprehensive biological evaluation is necessary to understand its potential therapeutic applications. This should include screening for antimicrobial, antifungal, and cytotoxic activities.
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Mechanism of Action Studies: If any significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify any specific molecular targets or signaling pathways involved.
